molecular formula C19H16F3N3O B2423744 3-cyclopropyl-4-phenyl-1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1396764-71-8

3-cyclopropyl-4-phenyl-1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2423744
CAS No.: 1396764-71-8
M. Wt: 359.352
InChI Key: KKDMDWHQMUCNOB-UHFFFAOYSA-N
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Description

3-cyclopropyl-4-phenyl-1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazol-5(4H)-one is a synthetic organic compound belonging to the class of triazoles Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms involving triazole derivatives.

    Material Science: The compound’s unique structural features may make it useful in the development of new materials with specific properties.

    Agrochemicals: It may have potential as a pesticide or herbicide due to its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-4-phenyl-1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazol-5(4H)-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of the Cyclopropyl and Phenyl Groups: The cyclopropyl and phenyl groups can be introduced via alkylation or arylation reactions using suitable reagents.

    Attachment of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group can be attached through a nucleophilic substitution reaction using a trifluoromethylbenzyl halide and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl or phenyl groups, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the triazole ring or the trifluoromethyl group, potentially leading to the formation of partially or fully reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the phenyl or trifluoromethylbenzyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halides, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly used.

Major Products

    Oxidation: Hydroxylated derivatives or oxides.

    Reduction: Reduced triazole derivatives or trifluoromethylbenzyl derivatives.

    Substitution: Substituted phenyl or trifluoromethylbenzyl derivatives.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-4-phenyl-1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazol-5(4H)-one would depend on its specific biological target. Generally, triazole compounds can interact with enzymes or receptors, inhibiting or modulating their activity. The trifluoromethyl group may enhance the compound’s binding affinity and metabolic stability, while the cyclopropyl and phenyl groups can influence its overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family, known for its antifungal properties.

    Fluconazole: A triazole antifungal drug with a similar triazole ring structure.

    Voriconazole: Another triazole antifungal with a trifluoromethyl group, similar to the compound .

Uniqueness

3-cyclopropyl-4-phenyl-1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazol-5(4H)-one is unique due to the combination of its cyclopropyl, phenyl, and trifluoromethylbenzyl groups, which may confer distinct biological activities and chemical properties compared to other triazole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5-cyclopropyl-4-phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O/c20-19(21,22)15-6-4-5-13(11-15)12-24-18(26)25(16-7-2-1-3-8-16)17(23-24)14-9-10-14/h1-8,11,14H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDMDWHQMUCNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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